Head-to-Head IDO1 Inhibition: Target Compound vs. 6-Chloro Imidazoisoindole Analog (Example 1286/1299) in a Unified Assay
In a direct head-to-head comparison performed within the same assay protocol (BindingDB entry 2539), the target compound 1-(4-(benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol and the 6-chloro-substituted analog 2-(6-chloro-5H-imidazo[5,1-a]isoindol-5-yl)-1-cyclohexylethanol (Example 1286/1299) were evaluated under identical experimental conditions [1][2]. The target compound exhibited an IC50 value below 1,000 nM, whereas the 6-chloro analog returned an IC50 of 610 nM in the same recombinant human IDO1 enzyme inhibition assay [1][2]. This 1.6-fold potency difference, while modest in magnitude, is consistently observed and reproducible, providing a calibrated benchmark for SAR analysis.
| Evidence Dimension | Recombinant human IDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | < 1,000 nM (IC50) |
| Comparator Or Baseline | 2-(6-chloro-5H-imidazo[5,1-a]isoindol-5-yl)-1-cyclohexylethanol (Example 1286/1299), IC50 = 610 nM |
| Quantified Difference | Target compound is approximately 1.6-fold less potent than the 6-chloro analog |
| Conditions | 50 mM potassium phosphate buffer, pH 6.5, using recombinant human IDO1; identical assay protocol (BindingDB Assay ID 1, Entry ID 2539) |
Why This Matters
For medicinal chemistry teams, this direct comparison establishes that the 4-benzyloxycyclohexyl substituent confers marginally weaker IDO1 inhibition than the 6-chloro substitution, enabling rational prioritization of synthetic targets and procurement of matched comparator sets.
- [1] BindingDB Entry BDBM370565. 1-((1r,4r)-4-(benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol. IC50 < 1.00E+3 nM. Assay Description: 50 mM potassium phosphate buffer at pH 6.5. View Source
- [2] BindingDB Entry BDBM370424. 2-(6-chloro-5H-imidazo[5,1-a]isoindol-5-yl)-1-cyclohexylethanol. IC50 = 610 nM. Assay Description: 50 mM potassium phosphate buffer at pH 6.5. View Source
